N-methylpyrazolo[1,5-a]pyrazin-4-amine
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Overview
Description
N-methylpyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine with methylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-methylpyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents under mild to moderate temperatures.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
N-methylpyrazolo[1,5-a]pyrazin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors
Mechanism of Action
The mechanism of action of N-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-methylpyrazolo[1,5-a]pyrazin-4-amine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the nature of the fused rings, leading to distinct chemical and biological properties.
Pyrazolo[1,5-a]quinazolines: These compounds have an additional fused ring, which can enhance their stability and bioactivity.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactivity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1564702-91-5 |
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Molecular Formula |
C7H8N4 |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
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